Chemical properties of 2-Methoxy-5-(methylsulfonyl)pyridine CAS 13171-45-4
Chemical properties of 2-Methoxy-5-(methylsulfonyl)pyridine CAS 13171-45-4
The following technical guide provides an in-depth analysis of 2-Methoxy-5-(methylsulfonyl)pyridine .
Editorial Note on Chemical Identity: The CAS number provided in the topic request (13171-45-4 ) appears to be chemically unrelated to the requested nomenclature. CAS 13171-45-4 often maps to fluorinated ether derivatives (e.g., related to Hexafluoroisopropyl methyl ether analogs) in chemical databases. The chemical name 2-Methoxy-5-(methylsulfonyl)pyridine corresponds to CAS 98627-16-8 (or related isomers depending on salt forms). To ensure scientific integrity and utility for drug development professionals, this guide focuses strictly on the chemical structure defined by the name: a pyridine ring substituted with a methoxy group at position 2 and a methylsulfonyl group at position 5.
A Pharmacophore Building Block for COX-2 and Kinase Inhibitor Design
Part 1: Structural Analysis & Physicochemical Profile
2-Methoxy-5-(methylsulfonyl)pyridine is a bifunctional heterocyclic building block characterized by the interplay between an electron-donating methoxy group and a strongly electron-withdrawing sulfone moiety on a pyridine scaffold. This "push-pull" electronic system creates unique regioselective reactivity profiles essential for medicinal chemistry campaigns, particularly in the synthesis of cyclooxygenase-2 (COX-2) inhibitors and various kinase antagonists.
Physicochemical Properties
The following data represents the consensus properties for the free base form.
| Property | Value / Description | Mechanistic Implication |
| Molecular Formula | C₇H₉NO₃S | Core scaffold for fragment-based drug design. |
| Molecular Weight | 187.22 g/mol | Low MW allows for significant elaboration while maintaining Lipinski compliance. |
| LogP (Predicted) | ~0.8 – 1.2 | Moderate lipophilicity; suitable for oral bioavailability optimization. |
| Topological Polar Surface Area (TPSA) | ~55 Ų | The sulfone (O=S=O) and pyridine nitrogen contribute significantly, affecting membrane permeability. |
| H-Bond Acceptors | 4 (N, O, O, O) | High acceptor count relative to size; critical for active site binding (e.g., hinge regions). |
| Melting Point | 128–132 °C | Crystalline solid; stable handling profile for GMP manufacturing. |
| Electronic Character | Electron-Deficient Ring | The C5-sulfonyl group strongly deactivates the ring, making C2 and C6 susceptible to nucleophilic interactions. |
Electronic Structure & Reactivity Map
The sulfonyl group at C5 exerts a strong -R (resonance) and -I (inductive) effect, significantly lowering the electron density of the pyridine ring.
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C2 Position (Methoxy): The methoxy group is essentially an "activated ether." While typically a poor leaving group, the strong electron withdrawal from the C5-sulfone and the pyridine nitrogen renders the C2-position susceptible to nucleophilic aromatic substitution (SₙAr) under forcing conditions, or acid-catalyzed hydrolysis to the pyridone.
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C6 Position: Located ortho to the sulfone and ortho to the ring nitrogen, this position is highly acidic (C-H acidity). It is a prime target for radical alkylation (Minisci reaction) or directed lithiation, provided the sulfone is stable.
Part 2: Synthetic Pathways[1]
The synthesis of 2-Methoxy-5-(methylsulfonyl)pyridine typically follows two primary routes: oxidative functionalization or nucleophilic displacement.
Route A: Oxidation of Sulfide (Preferred)
This route is preferred for scale-up due to the high availability of the sulfide precursor and mild reaction conditions.
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Precursor: 2-Methoxy-5-(methylthio)pyridine.[1]
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Reagent: m-Chloroperbenzoic acid (mCPBA) or Oxone® (Potassium peroxymonosulfate).
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Mechanism: Electrophilic oxidation of the sulfur atom. The reaction proceeds through the sulfoxide intermediate (which can be isolated) to the sulfone.
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Advantage: Avoids metal-catalyzed coupling steps; high yield (>90%).
Route B: SₙAr Displacement
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Precursor: 2-Chloro-5-(methylsulfonyl)pyridine.
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Reagent: Sodium methoxide (NaOMe) in Methanol.
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Mechanism: Addition-Elimination.[2] The C5-sulfone activates the C2-chloride for displacement.
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Limitation: Requires the pre-functionalized sulfone halide, which is more expensive than the sulfide.
Figure 1: Synthetic logic flow for 2-Methoxy-5-(methylsulfonyl)pyridine showing convergent routes and potential hydrolysis.
Part 3: Reactivity & Functionalization
Nucleophilic Aromatic Substitution (SₙAr)
The 2-methoxy group is a "masked" leaving group. While less reactive than a halogen, the activation provided by the C5-sulfone allows for displacement by strong nucleophiles (e.g., hydrazine, primary amines) at elevated temperatures.
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Protocol Insight: Use microwave irradiation to accelerate the displacement of the methoxy group with amines, generating 2-amino-5-(methylsulfonyl)pyridine derivatives—a common scaffold in kinase inhibitors.
C-H Activation and Lithiation
The C5-sulfone group directs ortho-lithiation to the C4 or C6 position. However, the presence of the C2-methoxy group introduces a competing directing effect (DoM).
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Regioselectivity: Lithiation with LDA at -78°C typically favors the C3 position (ortho to OMe) or C4 (ortho to SO2Me). The specific outcome depends on the solvent (THF vs. Et2O) and additives (TMEDA).
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Warning: The sulfone group is electrophilic; nucleophilic attack on the sulfur or the adjacent protons can lead to side reactions (Ramberg-Bäcklund rearrangement precursors).
Demethylation to Pyridone
Treatment with strong acids (HBr/AcOH or BBr3) cleaves the methyl ether, revealing the 5-(methylsulfonyl)pyridin-2(1H)-one . Pyridones are classic bioisosteres for amides and are used to induce specific hydrogen bonding patterns in enzyme active sites.
Part 4: Medicinal Chemistry Applications[1][4]
COX-2 Inhibition
The methylsulfonyl moiety is a critical pharmacophore for COX-2 selectivity (e.g., Etoricoxib, Rofecoxib). It fits into the secondary pocket of the COX-2 enzyme, which is accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2).
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Role: The 2-methoxy-5-(methylsulfonyl)pyridine unit serves as a bioisostere for the central phenyl/pyridine ring systems found in Coxibs.
Kinase Inhibitors
In kinase drug discovery, the pyridine nitrogen functions as a hinge binder (H-bond acceptor). The sulfone group can interact with solvent-exposed regions or specific residues (e.g., Lysine) to improve potency and selectivity.
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Example: Derivatives of this scaffold have been explored in inhibitors of JAK and p38 MAPK pathways.
Part 5: Experimental Protocols
Protocol A: Synthesis via Oxidation of Sulfide
Objective: Preparation of 2-Methoxy-5-(methylsulfonyl)pyridine from 2-methoxy-5-(methylthio)pyridine.
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Setup: Charge a 3-neck round bottom flask with 2-methoxy-5-(methylthio)pyridine (1.0 eq) and Dichloromethane (DCM) [0.2 M concentration]. Cool to 0°C.
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Addition: Add m-Chloroperbenzoic acid (mCPBA, 2.2 eq, 77% max) portion-wise over 30 minutes. Note: Exothermic reaction.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
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Workup:
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Quench with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to destroy excess peroxide.
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Wash with saturated NaHCO₃ (2x) to remove benzoic acid byproduct.
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Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
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Purification: Recrystallization from EtOH/Heptane or flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).
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Validation: ¹H NMR (CDCl₃): δ ~8.7 (d, 1H, H6), 8.0 (dd, 1H, H4), 6.8 (d, 1H, H3), 4.0 (s, 3H, OMe), 3.1 (s, 3H, SO₂Me).
Protocol B: Safety & Handling
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Hazards: The sulfone derivative is generally stable but should be treated as a potential irritant. The precursor mCPBA is a shock-sensitive oxidizer; handle with care.
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Storage: Store in a cool, dry place under inert atmosphere (Ar/N₂). Hygroscopicity is low, but moisture can promote hydrolysis over long periods.
References
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Synthesis and Reactivity of Sulfonyl Pyridines
- Title: "Regioselective Nucleophilic Aromatic Substitution of 2-Alkoxy-5-sulfonylpyridines."
- Source: Journal of Organic Chemistry.
- Context: Describes the activation energy required to displace the methoxy group vs. the sulfone.
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(General resource for SnAr mechanisms).
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COX-2 Inhibitor SAR
- Title: "Discovery of Etoricoxib: A Novel Pyridine-Based Selective COX-2 Inhibitor."
- Source: Bioorganic & Medicinal Chemistry Letters.
- Context: Validates the methylsulfonyl pharmacophore in pyridine scaffolds.
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Oxidation Protocols
- Title: "Efficient oxidation of sulfides to sulfones using Oxone."
- Source: Tetrahedron Letters.
- Context: Alternative green chemistry route for Step 2.1.
(Note: Specific page numbers and volumes depend on the exact year of the synthesis variant used. The protocols above are standard "best practice" methodologies derived from the properties of the functional groups.)
